Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate
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Overview
Description
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of an indoline derivative, followed by the introduction of a difluoromethyl group. The final step involves the protection of the indoline nitrogen with a tert-butyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into their mechanisms of action.
Material Science: Indoline derivatives, including this compound, are explored for their potential use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-bromoindoline-1-carboxylate
- Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate
- Tert-butyl 5-chloro-6-(difluoromethyl)indoline-1-carboxylate
Uniqueness
Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate stands out due to the presence of both bromine and difluoromethyl groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C14H16BrF2NO2 |
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Molecular Weight |
348.18 g/mol |
IUPAC Name |
tert-butyl 5-bromo-6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrF2NO2/c1-14(2,3)20-13(19)18-5-4-8-6-10(15)9(12(16)17)7-11(8)18/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
KCOFPWWBAZKKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(F)F)Br |
Origin of Product |
United States |
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